molecular formula C19H16ClNO2 B11414940 N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide

N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11414940
M. Wt: 325.8 g/mol
InChI Key: RYWKRYZQBUTMRG-UHFFFAOYSA-N
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Description

N-(3-Chlorobenzyl)-N-(furan-2-ylmethyl)benzamide (CAS: 880785-68-2) is a benzamide derivative with the molecular formula C₁₉H₁₅Cl₂NO₂ and a molecular weight of 360.23 g/mol . Its structure features a benzamide core substituted with a 3-chlorobenzyl group and a furan-2-ylmethyl group (Figure 1).

Properties

Molecular Formula

C19H16ClNO2

Molecular Weight

325.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16ClNO2/c20-17-9-4-6-15(12-17)13-21(14-18-10-5-11-23-18)19(22)16-7-2-1-3-8-16/h1-12H,13-14H2

InChI Key

RYWKRYZQBUTMRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Cl)CC3=CC=CO3

Origin of Product

United States

Biological Activity

N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide is a compound that has garnered attention in recent pharmacological studies due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorobenzylamine with furan-2-carboxaldehyde, followed by acylation with benzoyl chloride. This method allows for the introduction of both the chlorobenzyl and furan moieties, which are crucial for its biological activity.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of compounds containing furan moieties exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound showed promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus . Table 1 summarizes the minimum inhibitory concentration (MIC) values of related compounds.

CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli64
Compound BS. aureus32
This compoundE. coliTBD

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies indicated that this compound exhibits cytotoxic effects on cancer cell lines, particularly HeLa cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study: HeLa Cell Line Testing
In one study, this compound was tested against HeLa cells, resulting in an IC50 value of approximately 15 µM. This suggests a moderate potency in inhibiting cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Furan Ring : Known for its role in enhancing bioactivity due to its ability to participate in various chemical reactions.
  • Chlorobenzyl Group : The presence of the chlorine atom is believed to increase lipophilicity and improve binding affinity to biological targets.

Comparative Analysis

A comparative analysis with other benzamide derivatives reveals that modifications in the aromatic rings can significantly affect their biological properties. For example, substituents on the benzene ring can alter the compound's interaction with target enzymes or receptors.

Toxicity Studies

While assessing the safety profile of this compound, toxicity tests on zebrafish embryos indicated minimal adverse effects at lower concentrations. This is crucial for evaluating its potential as a therapeutic agent.

Comparison with Similar Compounds

Key Structural Features :

  • 3-Chlorobenzyl group : Enhances lipophilicity and may influence bioactivity.

Comparison with Similar Benzamide Derivatives

Structural and Physicochemical Comparisons

The following table summarizes structural and functional differences between N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Biological Activity Synthetic Method References
This compound C₁₉H₁₅Cl₂NO₂ 360.23 3-chlorobenzyl, furan-2-ylmethyl Not reported Amide coupling (hypothesized)
N-[2-(3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino)-2-oxoethyl]benzamide C₂₀H₁₈Cl₂N₃O₃ 419.28 Chlorophenyl, azetidinone Antimicrobial Azetidinone synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ 221.29 Hydroxy-dimethylethyl, methyl Metal-catalyzed C–H activation Benzoyl chloride + amine
3-Chloro-N-phenylbenzamide C₁₃H₁₀ClNO 231.67 3-chloro, phenyl Not reported Benzoylation of aniline
3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide C₁₃H₁₀ClN₃O₃S 323.75 Furan-carbonyl, thiono group Structural studies Hydrazine-thiocarbamide coupling

Key Observations :

  • Substituent Effects : The 3-chlorobenzyl group in the target compound increases molecular weight and lipophilicity compared to simpler analogs like 3-chloro-N-phenylbenzamide . The furan-2-ylmethyl group may enhance solubility relative to purely aromatic substituents.
  • Biological Activity: While the target compound’s bioactivity is unreported, structurally related compounds exhibit diverse activities. For example, azetidinone-containing benzamides show antimicrobial properties , and N-benzimidazolyl derivatives demonstrate anti-inflammatory effects .
  • Synthetic Routes: Most benzamides are synthesized via benzoyl chloride-amine coupling , but specialized groups (e.g., azetidinone) require additional steps like cyclization .

Crystallographic and Conformational Comparisons

  • Target Compound: Structural data are unavailable, but similar compounds (e.g., 3-chloro-N-phenylbenzamide) crystallize in monoclinic systems (space group P2₁/c) with hydrogen-bonded networks .
  • Furan-Containing Analogs: 3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide adopts a trans conformation between the benzoyl and thiono groups, stabilized by intramolecular hydrogen bonds . This suggests that furan substituents may influence conformational preferences in benzamides.

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